molecular formula C5H8O B12389685 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

Cat. No.: B12389685
M. Wt: 92.17 g/mol
InChI Key: HVCFCNAITDHQFX-IFYAQWLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone: is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic composition, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, such as:

    Deuterium Exchange Reactions: These reactions involve replacing hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.

    Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism by which 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone exerts its effects involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes (deuterium) can slow down reaction rates compared to hydrogen. This effect is particularly useful in studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanol: A similar compound with an alcohol functional group instead of a ketone.

    2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)acetic acid: A deuterated carboxylic acid with a similar cyclopropyl structure.

Uniqueness

The uniqueness of 2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone lies in its specific isotopic composition and the presence of both deuterated cyclopropyl and ethanone groups. This combination of deuterium atoms and functional groups makes it a valuable compound for studying isotopic effects in various chemical and biological processes.

Properties

Molecular Formula

C5H8O

Molecular Weight

92.17 g/mol

IUPAC Name

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D

InChI Key

HVCFCNAITDHQFX-IFYAQWLYSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC(=O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.